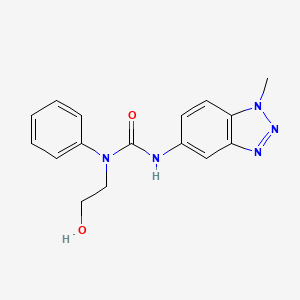
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride, also known as GW501516, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been extensively studied for its effects on metabolism, endurance, and performance.
Mechanism of Action
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride works by activating the PPAR-delta receptor, which leads to increased fatty acid oxidation, glucose uptake, and muscle fiber type switching. This activation leads to an increase in endurance and performance, making it a potential candidate for use in sports and athletics.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve endurance and performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve glucose uptake and insulin sensitivity, making it a potential candidate for use in the treatment of metabolic disorders such as diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride in lab experiments include its ability to activate the PPAR-delta receptor, which leads to increased fatty acid oxidation, glucose uptake, and muscle fiber type switching. However, the limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for the use of N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride in scientific research. These include investigating its potential use in the treatment of metabolic disorders such as diabetes, exploring its effects on muscle fiber type switching in different populations, and investigating its potential use in the treatment of muscle wasting disorders. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride involves several steps, including the reaction of 4-nitrophenol with diethyl sulfate, followed by the reaction of the resulting product with 1-bromobutane. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain the desired compound.
Scientific Research Applications
N,N-diethyl-4-(4-nitrophenoxy)-1-butanamine hydrochloride has been widely studied for its potential applications in scientific research. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPAR-delta), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This compound has been used in various studies to investigate its effects on metabolism, endurance, and performance.
properties
IUPAC Name |
N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-3-15(4-2)11-5-6-12-19-14-9-7-13(8-10-14)16(17)18;/h7-10H,3-6,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWOWJRXMQPYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)


![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)
![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)